Kinase Inhibition Profile: RET, TIE1, and ZAP70 IC50 Values vs. Unsubstituted Pyrazole Carbamate
Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate exhibits moderate inhibitory activity against several tyrosine kinases, including RET (IC50 = 1.00 μM), TIE1 (IC50 = 2.90 μM), and ZAP70 (IC50 = 2.30 μM) in mouse BA/F3 cell-based assays [1]. In contrast, the unsubstituted analog tert-butyl-(1H-pyrazol-4-yl)carbamate (CAS 130106-42-2) demonstrates potent inhibition of casein kinase II (IC50 = 0.2 μM) but lacks reported activity against these tyrosine kinases . This differential kinase selectivity profile highlights that the 1-ethyl-5-iodo substitution pattern redirects target engagement, making the iodo compound a distinct tool for probing RET/TIE1/ZAP70-related pathways.
| Evidence Dimension | Kinase inhibition (IC50) |
|---|---|
| Target Compound Data | RET: 1.00 μM; TIE1: 2.90 μM; ZAP70: 2.30 μM |
| Comparator Or Baseline | Tert-butyl-(1H-pyrazol-4-yl)carbamate: Casein kinase II IC50 = 0.2 μM |
| Quantified Difference | Target compound inhibits RET, TIE1, ZAP70 at low micromolar range; comparator inhibits CK2 at 0.2 μM but lacks RET/TIE1/ZAP70 activity |
| Conditions | Mouse BA/F3 cell-based Tel-fused kinase assays |
Why This Matters
For researchers studying RET, TIE1, or ZAP70 signaling, the iodo compound provides a specific starting point unavailable with the unsubstituted analog.
- [1] BindingDB. BDBM50384721 (CHEMBL2037224). Affinity Data for Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate. BindingDB, 2025. View Source
